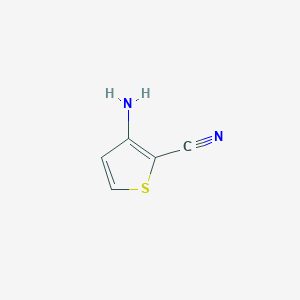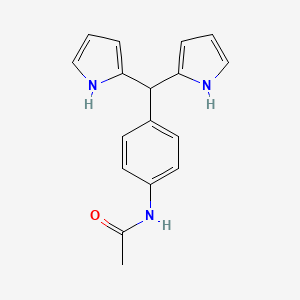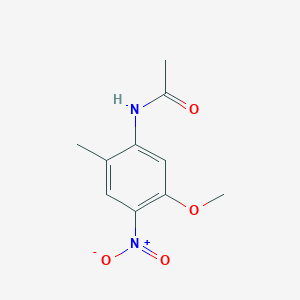
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used in research and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of 4-methoxytoluene followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the acetylation process introduces an acetamido group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but lacks the acetamido group.
4-Nitro-o-toluic acid: Contains a carboxylic acid group instead of the acetamido group.
N-(4-Methoxy-2-nitrophenyl)acetamide: Very similar in structure but differs in the position of the nitro group.
Uniqueness
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the acetamido and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
361162-90-5 |
|---|---|
Molecular Formula |
C15H21BrFN3O2 |
Molecular Weight |
374.25 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
URLYCWJRBPKGFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

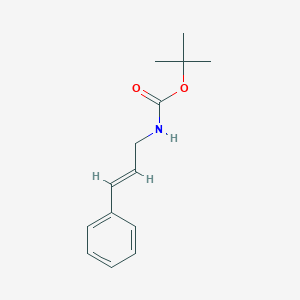


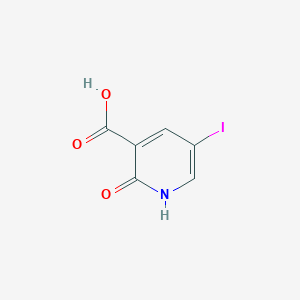
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1278612.png)
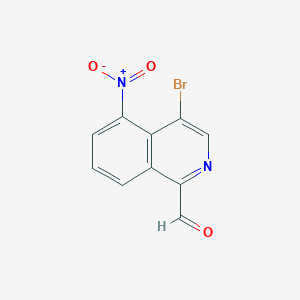
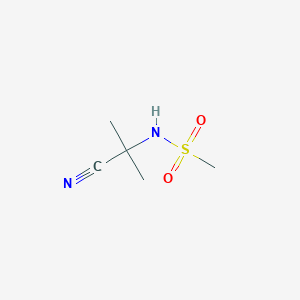
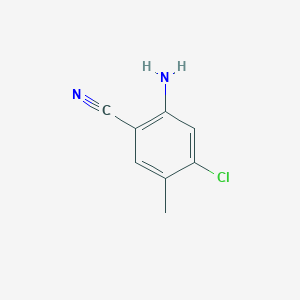


![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
